molecular formula C25H23ClN2O3 B11935634 4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid

4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid

Cat. No.: B11935634
M. Wt: 434.9 g/mol
InChI Key: FAWSUKOIROHXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins are epigenetic readers that regulate the expression of genes involved in various biological processes, including inflammation and tumor cell growth. GSK1324726A has shown promise in preclinical studies for its anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1324726A involves the preparation of a tetrahydroquinoline core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GSK1324726A would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK1324726A primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

GSK1324726A has a wide range of scientific research applications:

Mechanism of Action

GSK1324726A exerts its effects by inhibiting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in reading the acetylation marks on histones, which regulate gene expression. By inhibiting these bromodomains, GSK1324726A prevents the recruitment of BET proteins to chromatin, thereby downregulating the expression of genes involved in cell proliferation, inflammation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK1324726A is unique due to its high selectivity and potency for BET proteins. It has shown superior efficacy in certain preclinical models compared to other BET inhibitors, making it a valuable tool for research and potential therapeutic development .

Properties

IUPAC Name

4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWSUKOIROHXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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